molecular formula C11H17N3OS B2642322 4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 875545-93-0

4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2642322
CAS No.: 875545-93-0
M. Wt: 239.34
InChI Key: VRBWDYRNCXYGML-UHFFFAOYSA-N
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Description

4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antiviral Properties : Research on derivatives of piperazine, including those similar to "4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide", has shown promising antimicrobial and antiviral activities. For example, urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their antimicrobial activities and antiviral activities against Tobacco mosaic virus (TMV), with certain compounds exhibiting potent antimicrobial activity (Reddy et al., 2013).

  • Anticancer Activity : Thiophene-2-carboxaldehyde derivatives, including those structurally related to the compound of interest, have been synthesized and shown to have good antibacterial, antifungal activity, and less toxicity, indicating potential for anticancer applications. The binding characteristics and pharmacokinetic mechanisms of these compounds have been studied, highlighting their interactions with Human Serum Albumin (HSA) and potential in anticancer therapy (Shareef et al., 2016).

Chemical Synthesis and Characterization

  • Chemical Synthesis Techniques : Novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized for potential use as anti-inflammatory and analgesic agents. These syntheses demonstrate the versatility of piperazine derivatives in creating compounds with significant biological activities (Abu‐Hashem et al., 2020).

  • Radiolabeling for Imaging : Derivatives of piperazine, including FAUC346, an in vitro D(3)-selective ligand, have been synthesized and radiolabeled for potential use in imaging D3 receptors with PET, demonstrating the application of piperazine derivatives in developing diagnostic tools, although with varying success in vivo (Kuhnast et al., 2006).

Properties

IUPAC Name

4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-13-4-6-14(7-5-13)11(15)12-9-10-3-2-8-16-10/h2-3,8H,4-7,9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBWDYRNCXYGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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